molecular formula C17H23BN2O3 B2968765 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1488411-05-7

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2968765
CAS No.: 1488411-05-7
M. Wt: 314.19
InChI Key: DZIOXQUWUAJDAC-UHFFFAOYSA-N
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Description

2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative with a morpholine group and a cyano group attached to the benzene ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 2-morpholino-4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid under certain conditions.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The boronic acid group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

  • Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl halide.

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Amines from reduction.

  • Biaryl compounds from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds. Biology: It serves as a building block in the synthesis of various bioactive molecules. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

  • Boronic Acid Derivatives: Other boronic acids with different substituents on the benzene ring.

  • Morpholine Derivatives: Compounds with morpholine groups attached to different aromatic rings.

Uniqueness: 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a morpholine group and a boronic acid group, which provides both nucleophilic and electrophilic sites for chemical reactions.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties continue to inspire research and innovation in multiple fields.

Properties

IUPAC Name

2-morpholin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(12-19)15(11-14)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIOXQUWUAJDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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